1-Methanesulfonamidocyclohexane-1-Carboxylic Acid: Structural Profiling, Synthesis, and Peptidomimetic Applications
1-Methanesulfonamidocyclohexane-1-Carboxylic Acid: Structural Profiling, Synthesis, and Peptidomimetic Applications
Executive Summary
In the landscape of modern drug discovery, the restriction of conformational flexibility is a primary strategy to enhance target affinity and metabolic stability. 1-methanesulfonamidocyclohexane-1-carboxylic acid is a highly specialized, sterically constrained α,α -disubstituted amino acid derivative. Built upon a cycloleucine (1-aminocyclohexane-1-carboxylic acid) scaffold and functionalized with a methanesulfonamide (mesyl) group, this compound serves as a critical building block for synthesizing stabilized peptidomimetics and small-molecule inhibitors.
This technical guide deconstructs the physicochemical properties, structural logic, and synthetic methodology of this compound, providing a self-validating framework for researchers utilizing it in rational drug design.
Structural and Physicochemical Profiling
The unique pharmacological utility of 1-methanesulfonamidocyclohexane-1-carboxylic acid stems from its quaternary C1 carbon. The integration of a bulky cyclohexane ring directly adjacent to the carboxylic acid and sulfonamide groups triggers the Thorpe-Ingold effect (angle compression). When incorporated into a peptide backbone, this steric bulk severely restricts the allowable dihedral angles ( ϕ and ψ ), strongly biasing the molecule toward 310 -helical or α -helical conformations [4].
Furthermore, the methanesulfonamide group acts as a potent bioisostere for transition states, offering distinct hydrogen-bonding geometry compared to standard amides.
Quantitative Physicochemical Data
The following table summarizes the predicted and calculated physicochemical parameters critical for formulation and synthetic planning:
| Property | Value | Rationale / Implication for Drug Design |
| Molecular Formula | C8H15NO4S | Standard elemental composition. |
| Molecular Weight | 221.27 g/mol | Low molecular weight allows for downstream elaboration in fragment-based drug discovery (FBDD) without violating Lipinski's Rule of 5. |
| LogP (Predicted) | ~1.2 - 1.5 | The lipophilic cyclohexane ring is perfectly counterbalanced by the highly polar sulfonamide and carboxylic acid moieties, ensuring favorable aqueous solubility. |
| pKa (Carboxylic Acid) | ~3.8 - 4.2 | Slightly more acidic than standard aliphatic acids (~4.8) due to the inductive electron-withdrawing effect of the sulfonamide group across the quaternary carbon. |
| pKa (Sulfonamide NH) | ~10.5 | Remains protonated at physiological pH (7.4), acting as a reliable hydrogen-bond donor in target binding pockets. |
| H-Bond Donors | 2 | Contributed by the -COOH and -NH- groups. |
| H-Bond Acceptors | 4 | Contributed by the -COOH and -SO2- groups. |
Synthesis Protocol: Controlled Sulfonylation
The synthesis of 1-methanesulfonamidocyclohexane-1-carboxylic acid relies on the classic Schotten-Baumann reaction [3], adapting it for the steric hindrance of an α,α -disubstituted amino acid [1].
Causality of Experimental Choices
-
Aqueous Base (1M NaOH): Cycloleucine naturally exists as a zwitterion. To achieve sulfonylation, the amine must be deprotonated to its free-base, nucleophilic state ( NH3+→NH2 ). The strong base simultaneously solubilizes the starting material and acts as an acid scavenger for the HCl generated during the reaction.
-
Thermal Control (0°C): Methanesulfonyl chloride (MsCl) [2] is highly reactive and prone to hydrolysis in water, yielding methanesulfonic acid. Maintaining the reaction at 0°C suppresses this competing side reaction, ensuring the nucleophilic attack by the amine outpaces the hydrolysis.
Fig 1: Step-by-step Schotten-Baumann synthesis workflow for N-mesylation.
Step-by-Step Methodology
-
Dissolution: Suspend 10.0 mmol of 1-aminocyclohexane-1-carboxylic acid in 15 mL of 1M NaOH. Stir vigorously until complete dissolution is achieved.
-
Thermal Equilibration: Transfer the reaction flask to an ice-water bath and allow the solution to cool to exactly 0°C.
-
Reagent Addition: Dissolve 12.0 mmol (1.2 eq) of methanesulfonyl chloride in 5 mL of anhydrous dioxane or THF. Add this solution dropwise to the aqueous mixture over 30 minutes.
-
pH Maintenance: Concurrently add 1M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0. Self-Validation: If the pH drops below 8.0, the amine will protonate, halting the reaction.
-
In-Process Validation (TLC): After 2 hours, spot the reaction mixture on a silica TLC plate. Develop with Ninhydrin stain. The disappearance of the deep purple spot (primary amine of cycloleucine) confirms complete conversion to the secondary sulfonamide (which does not stain with Ninhydrin).
-
Workup & Acidification: Wash the basic aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted MsCl and organic impurities. Discard the organic layer. Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 6M HCl.
-
Isolation: The product will precipitate as a white solid upon acidification. Isolate via vacuum filtration, wash with ice-cold water, and dry under high vacuum.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, the following self-validating analytical benchmarks must be met:
-
1 H NMR (400 MHz, DMSO- d6 ):
-
δ 12.5 (br s, 1H, COOH) - Validates successful acidification.
-
δ 7.8 (s, 1H, NH) - Validates secondary sulfonamide formation.
-
δ 2.95 (s, 3H, SO 2 CH 3 ) - Confirms mesyl incorporation.
-
δ 1.20 - 2.05 (m, 10H, cyclohexane ring) - Confirms intact scaffold.
-
-
Mass Spectrometry (ESI-MS): Expected [M−H]− at m/z 220.1 in negative ion mode (due to the readily ionizable carboxylic acid).
Applications in Rational Drug Design
The structural features of 1-methanesulfonamidocyclohexane-1-carboxylic acid translate directly into highly desirable pharmacological outcomes.
Fig 2: Pharmacological logic of structural features driving therapeutic utility.
Key Therapeutic Utilities
-
Protease Resistance: Natural peptides are rapidly degraded by endogenous proteases. The bulky cyclohexane ring at the α -position completely blocks the enzymatic active sites of proteases and monoamine oxidases (MAOs), extending the biological half-life of the drug.
-
Matrix Metalloproteinase (MMP) Inhibition: Sulfonamide-based carboxylic acids are classic pharmacophores for targeting zinc-dependent metalloproteinases. The carboxylic acid coordinates the catalytic zinc ion, while the cyclohexane ring occupies the hydrophobic S1′ pocket of the enzyme.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2908, Cycloleucine." PubChem. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7842, Methanesulfonyl chloride." PubChem. Available at: [Link]
-
Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic-Chemistry.org. Available at:[Link]
-
Wikipedia, The Free Encyclopedia. "Peptidomimetic." Wikimedia Foundation. Available at:[Link]
